[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone
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Overview
Description
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]METHANONE: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple halogen atoms and functional groups, which contribute to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromo-2-(difluoromethoxy)phenol with 4-(2-chloro-4-fluorobenzyl)piperazine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The functional groups present in the compound allow it to participate in various oxidation and reduction reactions.
Coupling Reactions: The aromatic rings in the compound make it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]METHANONE exerts its effects involves interactions with specific molecular targets. The halogen atoms and functional groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
- [5-Bromo-2-chlorophenyl][4-ethoxyphenyl]methanone
- [5-Bromo-2-methylphenyl][4-fluorophenyl]methanone
- [5-Bromo-2-chlorophenyl][4-fluorophenyl]methanone
Uniqueness: The presence of difluoromethoxy and piperazino groups in [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]METHANONE distinguishes it from other similar compounds
Properties
Molecular Formula |
C19H17BrClF3N2O2 |
---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H17BrClF3N2O2/c20-13-2-4-17(28-19(23)24)15(9-13)18(27)26-7-5-25(6-8-26)11-12-1-3-14(22)10-16(12)21/h1-4,9-10,19H,5-8,11H2 |
InChI Key |
ZQIFWFIIXFIYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=C(C=CC(=C3)Br)OC(F)F |
Origin of Product |
United States |
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